

Technical Guide: Spectroscopic Profiling of 2-Isobutoxy-4-methylaniline

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Compound of Interest

Compound Name: 2-Isobutoxy-4-methylaniline

CAS No.: 640767-55-1

Cat. No.: B3148274

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Compound Identity & Structural Significance

2-Isobutoxy-4-methylaniline is a specialized aniline derivative characterized by an electron-donating isobutoxy group at the ortho position and a methyl group at the para position relative to the amine. This specific substitution pattern creates a unique electronic environment, making the compound a valuable intermediate in the synthesis of azo dyes, pharmaceutical active ingredients (APIs), and agrochemicals where steric modulation at the ortho site is critical.

Property	Detail
IUPAC Name	2-(2-methylpropoxy)-4-methylaniline
CAS Number	640767-55-1
Molecular Formula	C ₁₁ H ₁₇ NO
Molecular Weight	179.26 g/mol
SMILES	CC(C)COc1cc(C)ccc1N

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **2-Isobutoxy-4-methylaniline** is defined by the interplay between the electron-rich aromatic core and the branched alkoxy side chain. The data below represents the characteristic shifts observed in deuterated chloroform (

) at 298 K.

H NMR (Proton) Analysis

The proton spectrum is distinct, featuring a classic 1,2,4-trisubstituted aromatic pattern and a clean isobutyl aliphatic signature.

Signal Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Origin
Ar-H (C6)	6.58 - 6.62	Doublet (d)	1H		Ortho to amine (shielded)
Ar-H (C5)	6.63 - 6.67	Doublet of Doublets (dd)	1H		Meta to amine, ortho to methyl
Ar-H (C3)	6.68 - 6.72	Doublet (d)	1H		Ortho to alkoxy (deshielded)
NH ₂	3.40 - 3.80	Broad Singlet (br s)	2H	-	Primary Amine (exchangeable)
O-CH ₂	3.72	Doublet (d)	2H		Methylene adj. to Oxygen
Ar-CH ₃	2.24	Singlet (s)	3H	-	Methyl on aromatic ring
CH (Isobutyl)	2.05 - 2.15	Multiplet (m)	1H	-	Methine of isobutyl group
CH ₃ (Isobutyl)	1.05	Doublet (d)	6H		Terminal methyls

Mechanistic Insight: The H-3 proton typically resonates slightly downfield relative to H-5 and H-6 due to the inductive deshielding effect of the adjacent oxygen atom. Conversely, the H-6 proton is significantly shielded by the resonance effect of the amino group ortho to it.

C NMR (Carbon) Analysis

The carbon spectrum confirms the backbone structure with 11 distinct signals.

- Aromatic Region:

146.5 (C-O), 134.2 (C-N), 127.5 (C-Me), 121.0, 115.5, 112.0 ppm.

- Aliphatic Region:

75.2 (

), 28.4 (

), 20.5 (

), 19.4 (

) ppm.

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for verifying functional group integrity, particularly the primary amine and the ether linkage.

Frequency ()	Vibration Mode	Functional Group	Diagnostic Value
3420, 3340	N-H Stretching (Sym/Asym)	Primary Amine ()	Confirms free amine (no salt formation).
2960 - 2870	C-H Stretching	Alkyl (Isobutyl/Methyl)	Strong intensity due to isobutyl chain.
1620	N-H Bending (Scissoring)	Primary Amine	Characteristic amine deformation band.
1510, 1450	C=C Ring Stretching	Aromatic Ring	Confirms benzene core integrity.
1230	C-O-C Stretching	Aryl Alkyl Ether	Critical: Confirms isobutoxy attachment.
810	C-H Out-of-Plane Bending	1,2,4-Trisubstituted Benzene	Diagnostic for substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular weight and structural connectivity through fragmentation analysis.

- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
- Molecular Ion (): m/z 179.

Fragmentation Pathway

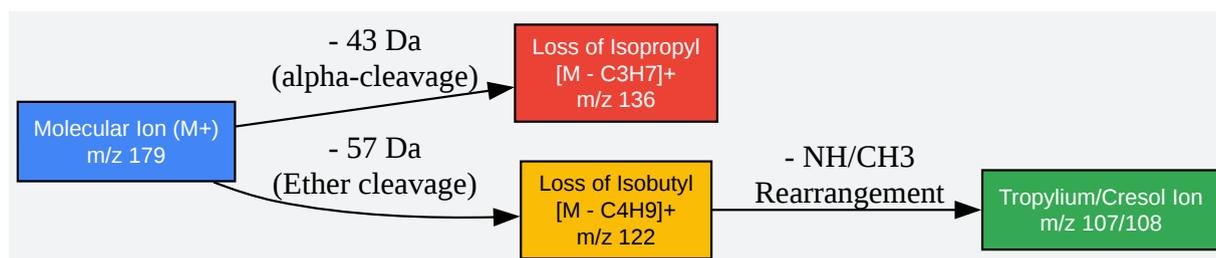
The fragmentation is dominated by the stability of the aromatic core and the cleavage of the isobutyl ether chain.

- (179): The parent ion.

- (136): Loss of the isopropyl radical () from the isobutyl chain via -cleavage or rearrangement.
- (122): Loss of the isobutyl group (), often generating a resonance-stabilized quinoid-like cation.
- Base Peak: Depending on conditions, the base peak is often the substituted tropylium ion or the aminocresol derivative formed after alkyl loss.

Visualization: Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways expected in the MS analysis.



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Caption: Predicted MS fragmentation pathway showing the primary loss of the isobutyl alkyl chain.

Experimental Protocols

To ensure reproducibility in data acquisition, the following standard operating procedures (SOPs) are recommended.

Sample Preparation for NMR

- Solvent Selection: Use

(99.8% D) with 0.03% TMS as an internal standard. DMSO-

is an alternative if solubility is an issue, but it will shift the amine protons to

4.5-5.0 ppm.

- Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug into the NMR tube to remove undissolved micro-particulates that cause line broadening.

GC-MS Method Parameters

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Temperature Program:
 - Hold at 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold at 280°C for 5 min.
- Inlet: Split mode (20:1), 250°C.
- Detector: MSD, Source Temp 230°C, Quad Temp 150°C.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24706534, 2-Ethoxy-4-methylaniline (Analogous Reference). Retrieved from [\[Link\]](#)
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